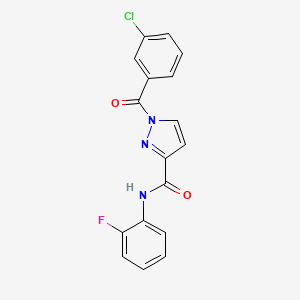

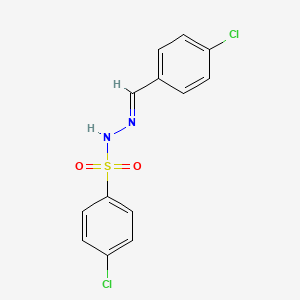

N-(3-hydroxyphenyl)-N'-(4-phenoxyphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxyphenyl)-N'-(4-phenoxyphenyl)thiourea, also known as HPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPTU is a thiourea derivative that has been found to have various biochemical and physiological effects, making it a promising compound for further investigation.

Scientific Research Applications

Synthesis and Characterization

Thiourea derivatives, including those related to N-(3-hydroxyphenyl)-N'-(4-phenoxyphenyl)thiourea, have been synthesized and characterized using various spectroscopic techniques. For example, substituted benzoylthiourea derivatives bearing phenolic groups have been efficiently synthesized from the condensation reaction of benzoylisothiocyanate with 3-aminophenol. These derivatives have been elucidated using FT-IR, UV–Vis, 1H and 13C NMR spectroscopic techniques, and their molecular structures have been obtained in crystalline forms through recrystallization in DMSO. The quantum chemical calculations of these compounds have been carried out using DFT and TD-DFT methods to predict spectral data and molecular coordinates, demonstrating their potential for diverse applications in molecular sciences (Abosadiya, Anouar, & Yamin, 2019).

Biological Activities

Thioureas exhibit significant biological activities, which include antituberculosis, anti-HIV, analgesic, anti-inflammatory, antimicrobial, antiarrhythmic, fungicide, herbicides, rodenticides, and as phenoloxidase enzymatic inhibitors. These compounds have been synthesized through environmentally benign and energy-saving methods, highlighting their importance in medicinal chemistry (Kumavat et al., 2013). Furthermore, novel anti-biofilm coatings based on N-(3-hydroxyphenyl)-N'-(4-phenoxyphenyl)thiourea derivatives have been developed for medical surfaces, showing promising results against the adherence and biofilm development ability of tested microbial strains without exhibiting cytotoxic effects on osteoblast cells, suggesting a new avenue for developing effective anti-infective strategies (Limban et al., 2014).

Environmental Chemistry and Materials Science

In environmental chemistry, thiourea derivatives have been utilized in cloud point extraction methods for the speciation determination of chromium(III) and (VI) in environmental samples. This method, using bis-[2-Hydroxy-1-naphthaldehyde] thiourea, demonstrates the potential of thiourea derivatives in environmental monitoring and remediation efforts (Kiran et al., 2008).

properties

IUPAC Name |

1-(3-hydroxyphenyl)-3-(4-phenoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c22-16-6-4-5-15(13-16)21-19(24)20-14-9-11-18(12-10-14)23-17-7-2-1-3-8-17/h1-13,22H,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZWMEQAQDVIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxyphenyl)-3-(4-phenoxyphenyl)thiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5562270.png)

![1-[3-(1H-imidazol-2-yl)benzoyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5562273.png)

![3-isobutyl-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-isoxazolecarboxamide](/img/structure/B5562285.png)

![({4-ethyl-5-[1-(5-propyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5562313.png)

![2-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-4-morpholin-4-ylpyrimidin-5-yl]propanoic acid](/img/structure/B5562321.png)

![4-methyl-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5562322.png)

![5-acetyl-2-[(3,3-dimethyl-2-oxobutyl)thio]-6-methylnicotinonitrile](/img/structure/B5562342.png)

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562366.png)

![5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5562372.png)

![N-(1,3-benzothiazol-2-ylmethyl)-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5562377.png)